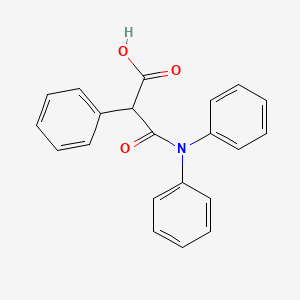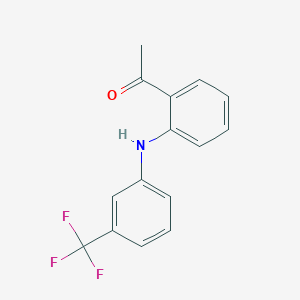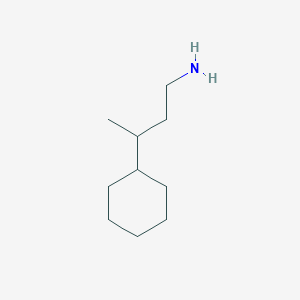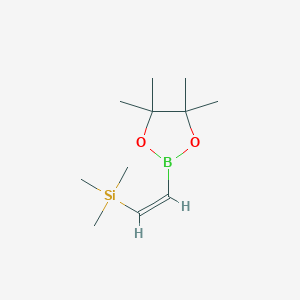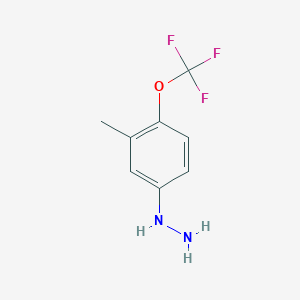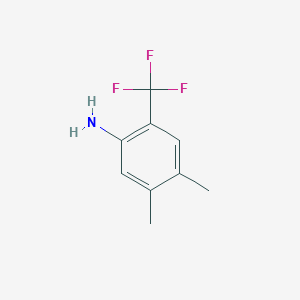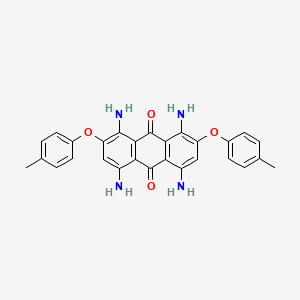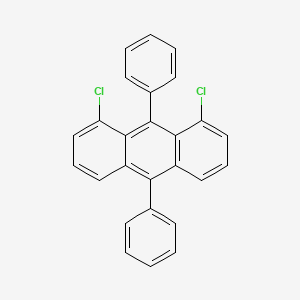
1,8-Dichloro-9,10-diphenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dichloro-9,10-diphenylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 1 and 8 positions and two phenyl groups at the 9 and 10 positions of the anthracene core. It is known for its unique photophysical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,8-dichloroanthracene as a starting material, which is then subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 1,8-Dichloro-9,10-diphenylanthracene typically involves large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dichloro-9,10-diphenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Photochemical Reactions: Due to its photophysical properties, it can undergo reactions upon exposure to light.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anthracenes, while oxidation and reduction can lead to different anthracene derivatives .
Aplicaciones Científicas De Investigación
1,8-Dichloro-9,10-diphenylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in studies involving fluorescence and photophysical properties.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism by which 1,8-Dichloro-9,10-diphenylanthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to various photophysical processes such as fluorescence and phosphorescence. These processes are mediated by the molecular structure and the presence of substituents, which influence the energy levels and transition states .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Lacks the chlorine substituents, resulting in different photophysical properties.
1,8-Dichloroanthracene: Does not have the phenyl groups, affecting its chemical reactivity and applications.
9,10-Dimethylanthracene: Substituted with methyl groups instead of phenyl, leading to variations in its photophysical behavior
Uniqueness
1,8-Dichloro-9,10-diphenylanthracene is unique due to the combination of chlorine and phenyl substituents, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical stability .
Propiedades
Número CAS |
80034-45-3 |
|---|---|
Fórmula molecular |
C26H16Cl2 |
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
1,8-dichloro-9,10-diphenylanthracene |
InChI |
InChI=1S/C26H16Cl2/c27-21-15-7-13-19-23(17-9-3-1-4-10-17)20-14-8-16-22(28)26(20)24(25(19)21)18-11-5-2-6-12-18/h1-16H |
Clave InChI |
XHXZKYVRKMXWCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=C2C=CC=C4Cl)C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)

![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
